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molecular formula C7H10BrClN2OS B8386684 5-bromo-N-(2-aminoethyl)-2-thiophenecarboxamide hydrochloride

5-bromo-N-(2-aminoethyl)-2-thiophenecarboxamide hydrochloride

Cat. No. B8386684
M. Wt: 285.59 g/mol
InChI Key: ZIQFCOZJRSAUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764522

Procedure details

N-(2-Acetaminoethyl)-5-bromo-2-thiophenecarboxamide was reacted with hydrochloric acid in an analogous manner to that described in Example 1, paragraph 3. The residue was dissolved in alcohol (pH 1), filtered and concentrated to about 300 ml under reduced pressure. After cooling to 5° the product was filtered off under suction and dried, whereby 5-bromo-N-(2-aminoethyl)-2-thiophenecarboxamide hydrochloride was obtained as white crystals, m.p. 221°-222°, after recrystallization from ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][NH:7][C:8]([C:10]1[S:11][C:12]([Br:15])=[CH:13][CH:14]=1)=[O:9])C(C)=O.[ClH:16]>>[ClH:16].[Br:15][C:12]1[S:11][C:10]([C:8]([NH:7][CH2:6][CH2:5][NH2:1])=[O:9])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)CCNC(=O)C=1SC(=CC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 300 ml under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5° the product
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC1=CC=C(S1)C(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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